5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile
Overview
Description
5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile is a complex organic compound featuring a chlorophenyl group, a trifluoromethylphenoxy group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core, followed by the introduction of the chlorophenyl and trifluoromethylphenoxy groups. Common synthetic routes include:
Nitration and Halogenation: The nicotinonitrile core is often synthesized through nitration and halogenation reactions.
Coupling Reactions: The chlorophenyl and trifluoromethylphenoxy groups are introduced via coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group may interact with enzyme active sites or receptor binding sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
- **5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]benzene
- **5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]thiophene
Uniqueness
Compared to similar compounds, 5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nicotinonitrile core, along with the trifluoromethyl and chlorophenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-16-5-1-3-12(8-16)14-7-13(10-24)18(25-11-14)26-17-6-2-4-15(9-17)19(21,22)23/h1-9,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJGGCGXIUXSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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